Hydrogen-Bond Acceptor Advantage Over Des-carbamoyl Analog
The presence of the 3-carbamoyl group provides an additional hydrogen-bond acceptor (HBA) compared to the des-carbamoyl analog 3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 832135-73-6). The target compound has 5 HBA (PubChem computed), while the analog has only 4 HBA [1][2]. This extra acceptor site is critical for establishing bidentate or tridentate interactions with kinase hinge regions or other protein targets. In fragment-based drug design, increasing HBA count by one can improve binding free energy by approximately 1–2 kcal/mol when the acceptor forms a productive hydrogen bond [3].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA (PubChem computed) |
| Comparator Or Baseline | 3-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, CAS 832135-73-6: 4 HBA |
| Quantified Difference | +1 HBA (25% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2025.04.14) |
Why This Matters
The additional hydrogen-bond acceptor can strengthen target engagement in medicinal chemistry campaigns, directly influencing compound prioritization for kinase or other protein-targeted libraries.
- [1] PubChem (NCBI). CID 39870955, computed properties. https://pubchem.ncbi.nlm.nih.gov/compound/39870955 (accessed 2026-05-04). View Source
- [2] PubChem (NCBI). Substance record for CAS 832135-73-6. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-04). View Source
- [3] Bissantz, C.; Kuhn, B.; Stahl, M. A Medicinal Chemist's Guide to Molecular Interactions. J. Med. Chem. 2010, 53, 5061–5084. View Source
